4-Bromo-1-trityl-1H-pyrazole
Overview
Description
4-Bromo-1-trityl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and a trityl group (triphenylmethyl) introduces specific chemical properties that can be exploited in various chemical reactions and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those substituted at the 4-position, can be achieved through several methods. One such method involves the radical addition of hydrazones by α-bromo ketones under visible light catalysis to prepare 1,3,5-trisubstituted pyrazoles . Another approach for synthesizing tetrasubstituted pyrazoles includes a one-pot, four-step sequence that involves Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling . Although these methods do not directly describe the synthesis of 4-bromo-1-trityl-1H-pyrazole, they provide insight into the types of reactions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of bromo-substituted pyrazoles has been studied extensively. For instance, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been investigated using multinuclear magnetic resonance spectroscopy and X-ray crystallography . These studies help in understanding the preferred tautomeric forms and the influence of substituents on the pyrazole ring.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by the substituents attached to the ring. The presence of a bromine atom makes the 4-bromo-1H-pyrazole a potential candidate for further functionalization through reactions such as Suzuki coupling, as demonstrated in the synthesis of tetrasubstituted pyrazoles . The chemical behavior of these compounds can be further explored through experimental studies and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyrazoles can be deduced from their molecular structure and electronic configuration. For example, the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the molecule . Additionally, the completion of crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-bromo-1H-pyrazole, offers valuable information on the crystal structures and spectroscopic properties of these compounds .
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “4-Bromo-1-trityl-1H-pyrazole” is used as a starting material in the synthesis of various chemical compounds .
- Methods of Application : It is used in the synthesis of 1,4’-bipyrazoles . The specific experimental procedures and technical details would depend on the particular synthesis process.
- Results or Outcomes : The outcome of these synthesis processes is the production of new chemical compounds, such as 1,4’-bipyrazoles .
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Pharmaceutical Research
- Summary of Application : Pyrazole derivatives, which include “4-Bromo-1-trityl-1H-pyrazole”, have a wide range of applications in medicinal chemistry and drug discovery .
- Methods of Application : Pyrazole derivatives are synthesized using various strategies and are used as scaffolds in the synthesis of bioactive chemicals .
- Results or Outcomes : The results of these applications are the development of new drugs and treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-tritylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTLJGGGSVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445567 | |
Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-trityl-1H-pyrazole | |
CAS RN |
95162-14-4 | |
Record name | 4-BROMO-1-TRITYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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